molecular formula C11H11NO3 B1392720 Methyl 2,5-dimethyl-1,3-benzoxazole-7-carboxylate CAS No. 1221792-61-5

Methyl 2,5-dimethyl-1,3-benzoxazole-7-carboxylate

Cat. No.: B1392720
CAS No.: 1221792-61-5
M. Wt: 205.21 g/mol
InChI Key: RXSJCIPIBSXOEX-UHFFFAOYSA-N
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Description

Methyl 2,5-dimethyl-1,3-benzoxazole-7-carboxylate is a chemical compound with the molecular formula C11H11NO3. It is a derivative of benzoxazole, a bicyclic compound containing both benzene and oxazole rings. This compound is known for its applications in various fields, including medicinal chemistry and material science .

Safety and Hazards

The compound has been classified with the signal word “Warning” under the GHS07 pictogram . The hazard statements associated with it are H302, H312, and H332 . The precautionary statements are P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, and P501 .

Biochemical Analysis

Biochemical Properties

Methyl 2,5-dimethyl-1,3-benzoxazole-7-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with HIV-reverse transcriptase inhibitor L-696,299 during synthesis . The nature of these interactions often involves condensation reactions with aromatic aldehydes having acidic protons . These interactions highlight the compound’s potential in medicinal chemistry and drug development.

Cellular Effects

This compound influences various cellular processes and functions. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s impact on cell function includes modulation of signaling pathways that are crucial for cell growth and differentiation. Additionally, it may alter gene expression patterns, leading to changes in cellular behavior and metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of its use. For example, it has been used in the synthesis of bis-styryl dyes, indicating its role in enzyme-mediated reactions . These binding interactions can lead to changes in gene expression and subsequent cellular responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that benzoxazole derivatives, including this compound, exhibit stability under specific conditions, but their activity may decrease over prolonged periods . This temporal aspect is essential for understanding the compound’s efficacy in in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as antimicrobial or antifungal activity . At higher doses, it may cause toxic or adverse effects, highlighting the importance of dosage optimization in preclinical studies. Threshold effects and toxicity profiles are critical for determining the safe and effective use of this compound in therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into active or inactive forms. These metabolic pathways can influence the compound’s bioavailability and efficacy. Understanding these pathways is essential for predicting the compound’s behavior in biological systems and optimizing its therapeutic potential .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. The compound’s distribution can affect its activity and function, making it crucial to study these aspects for effective drug delivery and targeting .

Subcellular Localization

This compound exhibits specific subcellular localization patterns that influence its activity and function. Targeting signals and post-translational modifications may direct the compound to particular compartments or organelles within the cell. This localization is essential for understanding the compound’s mechanism of action and optimizing its therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 2,5-dimethyl-1,3-benzoxazole-7-carboxylate typically involves the condensation of 2-aminophenol with an appropriate carboxylic acid derivative. One common method includes the reaction of 2-aminophenol with methyl 2,5-dimethylbenzoate in the presence of a dehydrating agent such as polyphosphoric acid (PPA) or phosphorus oxychloride (POCl3) under reflux conditions .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration. Continuous flow reactors may also be employed to enhance the efficiency and yield of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: Methyl 2,5-dimethyl-1,3-benzoxazole-7-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Uniqueness: Methyl 2,5-dimethyl-1,3-benzoxazole-7-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

methyl 2,5-dimethyl-1,3-benzoxazole-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3/c1-6-4-8(11(13)14-3)10-9(5-6)12-7(2)15-10/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXSJCIPIBSXOEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)N=C(O2)C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101255984
Record name Methyl 2,5-dimethyl-7-benzoxazolecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101255984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1221792-61-5
Record name Methyl 2,5-dimethyl-7-benzoxazolecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1221792-61-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2,5-dimethyl-7-benzoxazolecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101255984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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